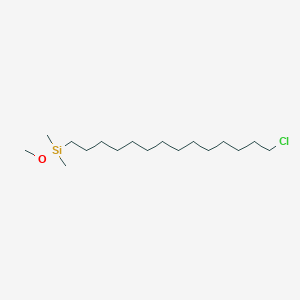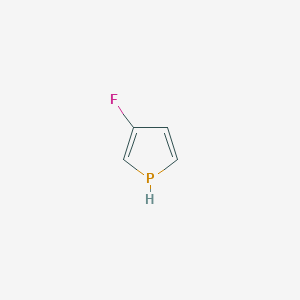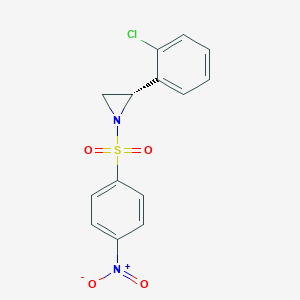![molecular formula C13H17NO B12540444 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane CAS No. 661463-37-2](/img/structure/B12540444.png)
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with significant potential in the field of drug discovery. This compound features a unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of both oxygen and nitrogen atoms in the bicyclic framework makes it an interesting scaffold for various synthetic and pharmacological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of a piperidine derivative. This reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Another approach involves the tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers. This method employs tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts to promote the efficient construction of the bicyclic framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.
化学反应分析
Types of Reactions
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Azides, nitriles.
科学研究应用
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing the inflammatory response . The compound exerts its effects through a non-covalent mechanism of action, binding to the active site of the enzyme and preventing its activity .
相似化合物的比较
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A related compound with similar structural features.
The uniqueness of this compound lies in its specific bicyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile scaffold for various synthetic and pharmacological applications.
属性
CAS 编号 |
661463-37-2 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
3-benzyl-2-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(8-12)15-14/h1-5,12-13H,6-10H2 |
InChI 键 |
NMCROPLLLHRVFW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CN(O2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)

![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)

